Increased Lipophilicity vs. 4-Chloro Analog for Enhanced Membrane Permeability
The 4-bromo substitution results in a higher calculated LogP compared to the 4-chloro analog, indicating greater lipophilicity. This property is critical for applications where passive membrane permeability or partitioning into non-polar environments is required. The consensus LogP for the target compound is 2.84 , while the 4-chloro analog is reported with a significantly lower logP of 0.6 [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.84 |
| Comparator Or Baseline | 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile (CAS 303224-73-9), LogP = 0.6 |
| Quantified Difference | Δ LogP = +2.24 |
| Conditions | Calculated value; consensus average of five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for target compound vs. reported value for comparator [1]. |
Why This Matters
The higher lipophilicity makes the bromo compound the preferred choice for designing molecules requiring increased membrane permeability or for use in non-aqueous reaction media, providing a clear selection criterion over the more polar chloro analog.
- [1] ChemExper. Chemical Directory entry for 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile. View Source
